(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
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Overview
Description
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzylidene group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives.
Scientific Research Applications
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Uniqueness
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-7-8-14-16(10-13)23-17(18(14)20)9-12-5-3-4-6-15(12)21-2/h3-10H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSPGSHHGDMKX-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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